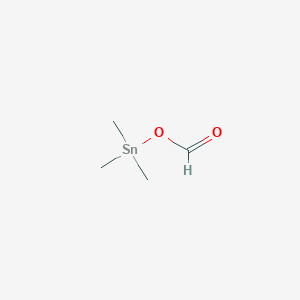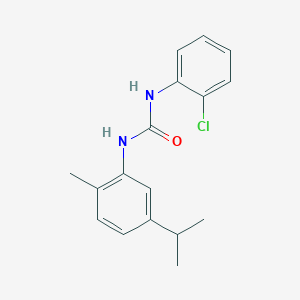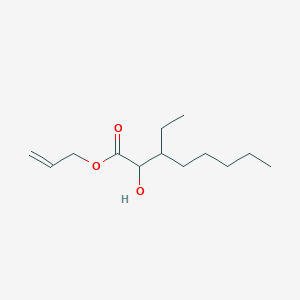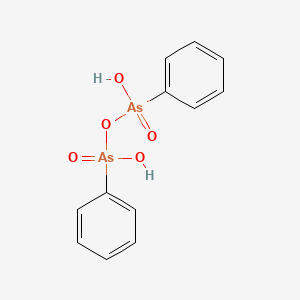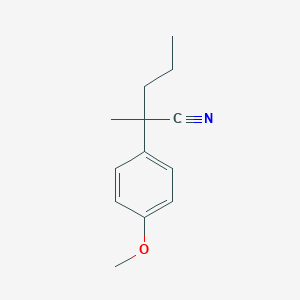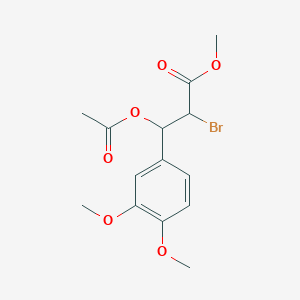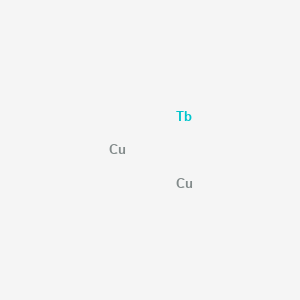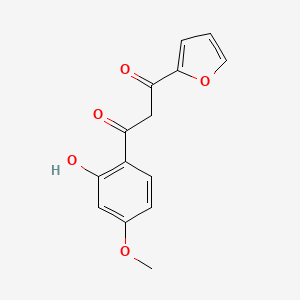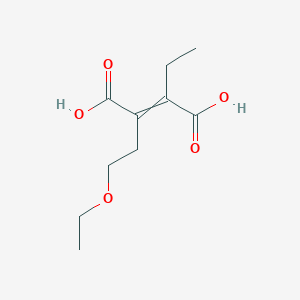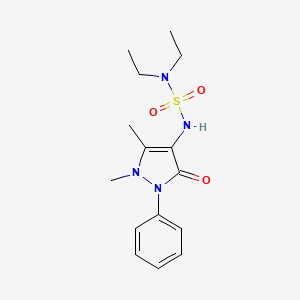
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its significant role in medicinal and industrial chemistry. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with a methyl group and an oxide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide typically involves the hydrogenation of quinoline derivatives. One common method includes dissolving 2-methylquinoline in acetic acid and adding hydrogen peroxide. The mixture is then heated to 80°C and stirred for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is emphasized to ensure greener and more sustainable chemical processes .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinoline oxides.
Reduction: It can be reduced back to its parent quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include different quinoline derivatives, such as 5,6,7,8-tetrahydroquinoline and its various substituted forms .
Aplicaciones Científicas De Investigación
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
6-Methylquinoline: Another derivative with similar chemical properties but different biological activities.
5,6,7,8-Tetrahydroquinoline: A partially hydrogenated form of quinoline with different reactivity and applications.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an oxide group. This gives it distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
Número CAS |
6469-73-4 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h6-7H,2-5H2,1H3 |
Clave InChI |
QADHFSIXMDYMMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=C(CCCC2)C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


